trans-3-(Trimethylsilyl)allylalcohol trans-3-(Trimethylsilyl)allylalcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201723
InChI: InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+
SMILES:
Molecular Formula: C6H14OSi
Molecular Weight: 130.26 g/mol

trans-3-(Trimethylsilyl)allylalcohol

CAS No.:

Cat. No.: VC16201723

Molecular Formula: C6H14OSi

Molecular Weight: 130.26 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(Trimethylsilyl)allylalcohol -

Specification

Molecular Formula C6H14OSi
Molecular Weight 130.26 g/mol
IUPAC Name (E)-3-trimethylsilylprop-1-en-1-ol
Standard InChI InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+
Standard InChI Key JKKTXDCTGMUFBS-SNAWJCMRSA-N
Isomeric SMILES C[Si](C)(C)C/C=C/O
Canonical SMILES C[Si](C)(C)CC=CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

trans-3-(Trimethylsilyl)allyl alcohol (C₆H₁₄OSi) features a propenol backbone with a trimethylsilyl group at the C3 position in the trans orientation relative to the hydroxyl group. The stereochemistry is explicitly defined by the (E)-configuration, as evidenced by its SMILES notation (CSi(C)/C=C/CO) and InChIKey (BRTBTJVSPJZQIT-GQCTYLIASA-N) .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight130.26 g/mol
Density0.8 ± 0.1 g/cm³
Boiling Point167.0 ± 0.0 °C (760 mmHg)
Flash Point63.3 ± 0.0 °C
Vapour Pressure (25°C)0.6 ± 0.6 mmHg
Refractive Index1.433

The compound’s low vapour pressure and moderate flash point suggest cautious handling under ambient conditions . Its lipophilicity (LogP = 1.15) further indicates moderate solubility in organic solvents, aligning with its use in homogeneous catalytic systems .

Synthesis and Reactivity

Catalytic Asymmetric Allylation

A landmark application of trans-3-(trimethylsilyl)allyl alcohol lies in chromium-catalyzed asymmetric allylation reactions. Under Barbier-type conditions, γ-trimethylsilyl-substituted allyl bromides react with aldehydes to yield enantiomerically enriched homoallylic alcohols. For example, the coupling of 3-phenylpropanal with [(1E)-3-bromoprop-1-enyl]trimethylsilane (1a) produces chiral adducts with >98:2 anti-diastereoselectivity and up to 98% enantiomeric excess (ee) .

Mechanistic Insights

The reaction proceeds via a chromium-mediated cycle involving:

  • Transmetallation: Allyl bromide coordinates to a chiral chromium complex.

  • Nucleophilic Addition: The allyl-chromium species attacks the aldehyde carbonyl.

  • Reductive Elimination: Mn reduces chromium intermediates, regenerating the catalyst .

Additives like LiCl enhance reaction rates by stabilizing charged intermediates, while ZrCp₂Cl₂ facilitates ligand dissociation .

Applications in Organic Synthesis

Synthesis of Functionalized Homoallylic Alcohols

The TMS group in trans-3-(trimethylsilyl)allyl alcohol enables downstream functionalization. For instance, acid-mediated desilylation of the product 2a yields α,β-unsaturated alcohols, which are pivotal in prostaglandin and terpene synthesis .

Substrate Scope and Limitations

Reactions tolerate diverse aldehydes, including:

  • Aliphatic aldehydes (e.g., heptaldehyde, cyclohexylcarboxaldehyde) .

  • α,β-Unsaturated aldehydes (e.g., cinnamaldehyde derivatives) .

  • Heteroatom-containing aldehydes (e.g., TBDPS-protected glycolaldehyde) .

Notably, sterically hindered aldehydes (e.g., pivaldehyde) exhibit reduced reactivity, necessitating optimized conditions .

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